L-Seryl-L-asparaginyl-L-alanyl-L-seryl-L-valyl-L-leucine
Description
CAS No.: 628715-80-0 L-Seryl-L-asparaginyl-L-alanyl-L-seryl-L-valyl-L-leucine is a linear hexapeptide comprising six amino acids: serine (Ser), asparagine (Asn), alanine (Ala), serine (Ser), valine (Val), and leucine (Leu). Its sequence (Ser-Asn-Ala-Ser-Val-Leu) suggests a hydrophilic profile due to the presence of polar residues (Ser, Asn) and hydrophobic regions (Val, Leu). The peptide’s structure includes five peptide bonds, formed via dehydration synthesis .
Properties
CAS No. |
628715-80-0 |
|---|---|
Molecular Formula |
C24H43N7O10 |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H43N7O10/c1-10(2)6-15(24(40)41)29-23(39)18(11(3)4)31-22(38)16(9-33)30-19(35)12(5)27-21(37)14(7-17(26)34)28-20(36)13(25)8-32/h10-16,18,32-33H,6-9,25H2,1-5H3,(H2,26,34)(H,27,37)(H,28,36)(H,29,39)(H,30,35)(H,31,38)(H,40,41)/t12-,13-,14-,15-,16-,18-/m0/s1 |
InChI Key |
PVXCOHVWTCWOEQ-WELJMZOKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-asparaginyl-L-alanyl-L-seryl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In industrial settings, large-scale peptide synthesis can be achieved using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. Additionally, purification methods like high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-asparaginyl-L-alanyl-L-seryl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine residues can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine aldehyde, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Biochemical Research
Protein Synthesis and Metabolism:
Research indicates that peptides like L-Seryl-L-asparaginyl-L-alanyl-L-seryl-L-valyl-L-leucine can influence protein metabolism. A study on the effects of exogenous amino acids on leucine metabolism demonstrated that such compounds may improve protein balance by decreasing whole-body proteolysis and enhancing protein synthesis in specific tissues, such as the kidneys and colon . This suggests that this compound could be utilized in formulations aimed at improving protein metabolism in clinical settings.
Amino Acid Interactions:
The interactions between branched-chain amino acids (BCAAs) and other amino acids are crucial for understanding metabolic pathways. The presence of this compound could modulate these interactions, leading to enhanced metabolic outcomes. For instance, studies have shown that the form in which leucine is consumed affects its metabolic fate, indicating that complex peptides may offer advantages over free amino acids in certain dietary contexts .
Nutritional Applications
Supplementation for Muscle Health:
The role of essential amino acids (EAAs), particularly L-Leucine, in promoting muscle protein synthesis is well-documented. A double-blind trial demonstrated that supplementation with EAAs containing high levels of L-Leucine improved lean tissue mass and functional performance in elderly populations . Given that this compound contains L-Leucine, it may be beneficial as a dietary supplement for older adults or individuals undergoing muscle-wasting conditions.
Athletic Performance:
Athletes often seek supplements to enhance performance and recovery. Peptides similar to this compound may provide benefits by improving recovery times and reducing muscle soreness post-exercise. The modulation of protein synthesis pathways can lead to better recovery outcomes, making it a candidate for sports nutrition formulations.
Pharmaceutical Applications
Therapeutic Potential:
The therapeutic applications of peptides are expansive, particularly in treating metabolic disorders and muscle degeneration diseases. The ability of this compound to influence protein metabolism suggests potential use in therapeutic protocols for conditions like cachexia or sarcopenia, where muscle loss is prevalent.
Case Studies:
- A pilot trial involving elderly subjects showed significant improvements in functional performance metrics after EAA supplementation, highlighting the potential clinical relevance of similar peptide formulations .
- Research focusing on the effects of specific amino acid combinations has indicated positive outcomes in managing conditions related to protein metabolism disturbances .
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of L-Seryl-L-asparaginyl-L-alanyl-L-seryl-L-valyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds are structurally related but exhibit distinct features:
Compound A :
- Name : L-Valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl
- CAS No.: 329006-74-8
- Molecular Formula : C₇₉H₁₄₂N₁₈O₂₀S₂
- Molecular Weight : 1728.21 g/mol
- Longer chain (15 residues) with branched aliphatic side chains (Leu, Val). Includes D-amino acids (e.g., D-valyl), which may alter enzymatic stability and biological function compared to the all-L configuration of the target compound .
Compound B :
- Name : L-Seryl-L-α-aspartyl-L-valyl-L-arginyl-L-α-aspartyl-L-leucyl-L-asparaginyl-L-alanyl-L-leucine
- CAS No.: 263329-50-6
- Molecular Formula : C₄₁H₇₁N₁₃O₁₆
- Key Features :
Compound C :
- Name : L-Isoleucine, L-arginyl-L-leucyl-L-arginyl-L-lysyl-L-glutaminyl-L-methionyl-L-alanyl-D-valyl-L-lysyl-L-lysyl-D-tyrosyl-L-leucyl-L-asparaginyl-L-seryl
- CAS No.: Not specified
- Molecular Formula : C₈₂H₁₄₆N₂₆O₂₀S
- Molecular Weight : 1848.26 g/mol
- Key Features :
Comparative Data Table
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| CAS No. | 628715-80-0 | 329006-74-8 | 263329-50-6 | N/A |
| Molecular Formula | Not explicitly provided* | C₇₉H₁₄₂N₁₈O₂₀S₂ | C₄₁H₇₁N₁₃O₁₆ | C₈₂H₁₄₆N₂₆O₂₀S |
| Molecular Weight (g/mol) | ~600–800 (estimated) | 1728.21 | ~1050 (estimated) | 1848.26 |
| Key Residues | Ser, Asn, Ala, Val, Leu | Met, Ile, D-Val | Arg, Asp | Lys, Arg, D-Tyr |
| Charge Profile | Neutral to slightly polar | Amphipathic (Sulfur enhances polarity) | Zwitterionic (Arg+/Asp−) | Strongly cationic (Lys/Arg) |
| Structural Uniqueness | All-L configuration, no sulfur | Sulfur-containing, D-amino acids | Aspartyl/arginyl pairs | D-amino acids, cationic dominance |
*Molecular formula inferred from sequence: ~C₂₄H₄₀N₆O₁₀ (exact requires experimental validation).
Research Findings and Implications
Biological Stability: The target compound’s all-L configuration (vs. D-residues in Compounds A and C) suggests higher susceptibility to proteolysis but better compatibility with mammalian systems . Compound B’s zwitterionic structure may enhance solubility for intravenous applications compared to the target compound’s neutral profile .
Functional Roles :
- Sulfur in Compound A and methionine in Compound C could confer antioxidant or metal-binding properties, absent in the target peptide .
- Arginine/lysine-rich sequences (Compound C) are often utilized in cell-penetrating peptides, whereas the target compound’s simpler structure may limit such applications .
Thermodynamic Properties: Longer peptides (e.g., Compound A, MW 1728) exhibit higher melting points and lower solubility in non-polar solvents compared to the target compound .
Biological Activity
L-Seryl-L-asparaginyl-L-alanyl-L-seryl-L-valyl-L-leucine is a complex peptide composed of several amino acids, which are known to exhibit various biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.
Structure and Composition
The compound consists of six amino acids: L-serine, L-asparagine, L-alanine, L-valine, and L-leucine. The arrangement and interaction of these amino acids contribute significantly to the biological activity of the peptide.
-
Protein Synthesis Regulation :
- Amino acids play a crucial role in protein synthesis. Leucine, in particular, is known to activate the mTOR signaling pathway, which is essential for protein synthesis in various tissues such as skeletal muscle and liver . The presence of leucine in this peptide suggests that it may enhance protein synthesis through similar mechanisms.
- Cell Signaling :
- Neurotransmitter Regulation :
Biological Activities
1. Antioxidant Properties :
- Certain amino acids have been reported to possess antioxidant properties. This could be beneficial in reducing oxidative stress within cells.
2. Anti-inflammatory Effects :
- Amino acids like serine and alanine are involved in various metabolic pathways that can modulate inflammatory responses. This suggests potential anti-inflammatory benefits from the compound.
3. Muscle Recovery and Growth :
- The presence of branched-chain amino acids (BCAAs), particularly leucine and valine, is associated with improved muscle recovery post-exercise and enhanced muscle protein synthesis .
Case Studies
Several studies have explored the effects of individual components of this peptide on biological systems:
- Leucine Supplementation : Research has shown that leucine supplementation can significantly increase protein synthesis rates in skeletal muscle after resistance exercise . This finding supports the hypothesis that this compound may have similar effects due to its leucine content.
- Serine's Role in Neuroprotection : A study indicated that serine supplementation could improve cognitive function and protect against neurodegenerative diseases . This suggests that the serine content in the peptide may contribute positively to neurological health.
Table 1: Amino Acid Composition and Potential Biological Activities
| Amino Acid | Function/Activity | Potential Benefits |
|---|---|---|
| L-Serine | Neurotransmitter precursor | Cognitive enhancement |
| L-Asparagine | Protein synthesis regulator | Supports metabolic processes |
| L-Alanine | Energy production | Improves endurance |
| L-Valine | Muscle recovery | Enhances exercise performance |
| L-Leucine | mTOR activation | Stimulates muscle protein synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
